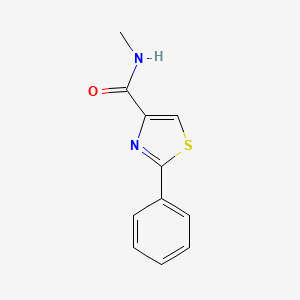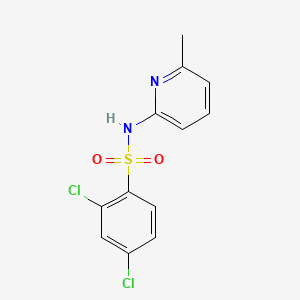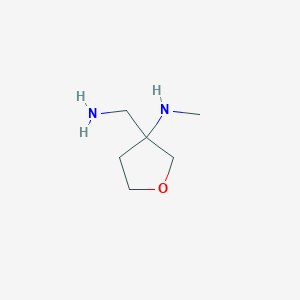
3-(aminomethyl)-N-methyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is largely determined by its chemical formula and the arrangement of atoms. Without specific information on “3-(aminomethyl)-N-methyloxolan-3-amine”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Aplicaciones Científicas De Investigación
Catalysis
Reductive Amination using Cobalt Oxide Nanoparticles : A study demonstrates the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines via reductive amination, highlighting the potential use of APTES in catalytic processes (Senthamarai et al., 2018).
Aminocarbonylation of Nitrogen-Containing Heteroaromatics : APTES can be used in palladium-catalyzed aminocarbonylation reactions for synthesizing N-substituted nicotinamide related compounds, which are of potential biological importance (Takács et al., 2007).
Surface Modification
Silica Silanization Optimization : APTES is commonly used for adhesion between silica substrates and organic or metallic materials. Research has focused on optimizing the method of APTES film formation to achieve consistently aminated surfaces (Howarter & Youngblood, 2006).
Prevention of Loss of Surface Functionality : Studies have been conducted on how to prevent the loss of surface functionality derived from APTES, which is a significant issue in its applications (Smith & Chen, 2008).
Polymer Science
Ammonium-Functionalized Polydimethylsiloxanes : APTES has been used in synthesizing polydimethylsiloxane with ammonium groups, suitable for special surface modifications (Novi et al., 2006).
Epoxy-Silica Polymers for Stone Conservation : APTES reacts with epoxy derivatives to form solids that have been investigated for use in stone conservation materials (Cardiano et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research on a compound depend on its potential applications and the current state of knowledge. For example, aminomethyl compounds have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .
Propiedades
IUPAC Name |
3-(aminomethyl)-N-methyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZHVWVUMUJZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
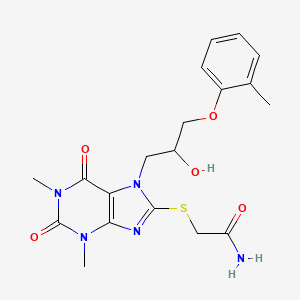
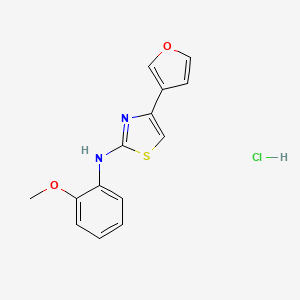
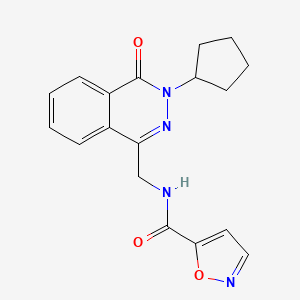
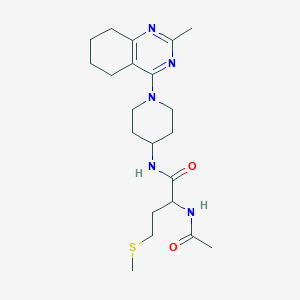
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
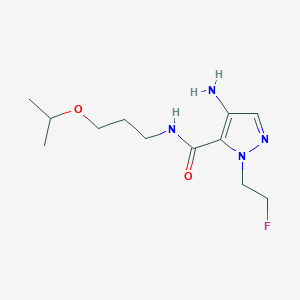


![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)
